molecular formula C10H8N3NaO2 B1406712 sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate CAS No. 1803588-52-4

sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B1406712
CAS No.: 1803588-52-4
M. Wt: 225.18 g/mol
InChI Key: MZDGEPUYPLILQO-UHFFFAOYSA-M
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Description

Sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate (CAS 1803588-52-4) is a carboxylate salt of a functionalized 1,2,4-triazole, serving as a valuable and versatile building block for lead-oriented synthesis in scientific research . The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, featured in more than 30 approved drugs, including the antiviral Ribavirin and the antifungal Voriconazole, underscoring its significant therapeutic potential . This compound is part of a class of molecules with great potential in coordination chemistry, leading to applications in the development of coordination polymers, functional materials, and as ligands for various metal ions . Researchers can utilize this stable salt for further derivatization or as a core structure in the exploration of new chemical entities. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

sodium;2-methyl-5-phenyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.Na/c1-13-9(10(14)15)11-8(12-13)7-5-3-2-4-6-7;/h2-6H,1H3,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDGEPUYPLILQO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CC=C2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-52-4
Record name sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate
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Preparation Methods

Synthesis of the 1-Methyl-1,2,4-Triazole Core

The foundational step involves methylation of 1,2,4-triazole:

  • Method: Nucleophilic methylation using chloromethane.
  • Reagents: 1,2,4-triazole, potassium hydroxide (KOH), ethanol, chloromethane.
  • Conditions: Reflux heating, slow addition of chloromethane.
  • Reaction: The nucleophilic nitrogen in 1,2,4-triazole attacks chloromethane, leading to N-methylation.
  • Outcome: Formation of 1-methyl-1,2,4-triazole.

Functionalization at the 3-Position: Introduction of the Carboxylate Group

The next critical step is introducing the carboxylate functionality at the 3-position of the triazole ring:

  • Approach: Carboxylation via lithiation and carbonation.
  • Reagents: 1-methyl-1,2,4-triazole, tetrahydrofuran (THF), tetramethylethylenediamine (TMEDA), n-butyllithium (n-BuLi), carbon dioxide.
  • Conditions: Cooling to -78°C, inert atmosphere, followed by carbonation and warming.
  • Reaction: Lithiation at the 3-position followed by carbonation yields the corresponding carboxylic acid derivative.

Research data: This method is supported by experimental procedures demonstrating high regioselectivity and yields.

Conversion to the Carboxylate Ester

The acid is then transformed into the methyl ester:

  • Method: Esterification using thionyl chloride and methanol.
  • Reagents: Thionyl chloride, methanol.
  • Conditions: Dropwise addition of thionyl chloride to the acid solution, reflux.
  • Outcome: Formation of methyl ester of the carboxylic acid.

Research data: This esterification step is standard in organic synthesis, ensuring the compound's suitability for subsequent reactions.

Introduction of Phenyl Group at the 3-Position

The phenyl substitution is achieved via nucleophilic substitution or cross-coupling:

  • Method: Palladium-catalyzed coupling or nucleophilic aromatic substitution.
  • Reagents: The methyl ester intermediate, phenylboronic acid or phenyl halides, palladium catalysts.
  • Conditions: Reflux, inert atmosphere, with suitable ligands and bases.
  • Outcome: Formation of the phenyl-substituted triazole derivative.

Research data: While specific to phenyl substitution, similar methods are used in heterocyclic chemistry for aromatic group installation.

Final Assembly of the Sodium Salt

The last step involves neutralization and salt formation:

  • Method: Deprotonation of the carboxylic acid or ester with sodium hydroxide.
  • Reagents: Sodium hydroxide solution.
  • Conditions: Aqueous or alcoholic medium, stirring at room temperature.
  • Outcome: Formation of sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate.

Research data: This salt formation is straightforward, commonly employed in preparing bioactive and industrial compounds.

Summary Table of Preparation Methods

Step Method Reagents Conditions Key Notes
1 Nucleophilic methylation 1,2,4-Triazole, KOH, chloromethane Reflux Simple, high yield
2 Lithiation and carbonation 1-methyl-1,2,4-triazole, n-BuLi, CO₂ -78°C, inert Regioselective at 3-position
3 Esterification Thionyl chloride, methanol Reflux Converts acid to ester
4 Aromatic substitution Phenylboronic acid/halide, Pd catalyst Reflux, inert Phenyl group installation
5 Salt formation NaOH Room temp Produces sodium salt

Research Findings and Notes

  • The synthesis route is designed to maximize regioselectivity and yield while minimizing side reactions such as N-methyl isomerization.
  • The use of lithiation and carbonation provides a robust pathway for functionalization at the 3-position.
  • Esterification and salt formation steps are well-documented and compatible with large-scale production.
  • Alternative methods, such as copper-catalyzed cross-coupling, can be employed for aromatic substitution, offering regioselectivity and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate has shown potential in various medicinal applications:

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of derivatives of triazole compounds on cancer cell lines. For instance, compounds related to this compound have been evaluated for their antiproliferative effects against leukemia cells. The MTT assay results indicated that several derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents .

Antiviral Properties

Triazole derivatives are known for their antiviral activity. This compound can serve as a scaffold for the development of antiviral drugs targeting RNA viruses. Its structural similarity to established antiviral agents allows for the exploration of its efficacy against viruses such as influenza and coronaviruses .

Agricultural Applications

The compound also finds utility in agriculture:

Fungicide Development

This compound can be explored as a lead compound for developing new fungicides. Triazoles are widely recognized for their fungicidal properties, particularly against fungal pathogens affecting crops. Research into its efficacy against specific fungal strains could lead to the development of more effective agricultural treatments .

Materials Science Applications

In materials science, this compound can be utilized in:

Synthesis of Novel Polymers

The compound can act as a monomer in the synthesis of novel polymers with enhanced properties. The incorporation of triazole units into polymer chains can improve thermal stability and mechanical properties. Research is ongoing to explore these polymeric materials for applications in coatings and adhesives .

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation of cytotoxic effects on leukemia cellsSeveral derivatives showed significant cytotoxicity with low toxicity profiles .
Antiviral Activity Exploration as a scaffold for antiviral agentsPotential efficacy against RNA viruses demonstrated through structure–activity relationship studies .
Fungicide Development Assessment against fungal pathogensPromising results indicating effectiveness against various strains of fungi .
Polymer Synthesis Development of new polymeric materialsEnhanced thermal stability and mechanical properties observed with triazole-containing polymers .

Mechanism of Action

The mechanism of action of sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected 1,2,4-Triazole Carboxylates

Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Key Features Reference
Sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate 1-Me, 3-Ph C₁₀H₉N₃O₂Na - - High polarity (predicted CCS: 143.2 Ų)
Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate 3-Pyridinyl C₁₀H₁₀N₄O₂ 177–179 77 Aromatic pyridinyl substituent enhances π-π interactions
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate 4-MeO-Ph C₁₂H₁₃N₃O₃ 173–175 85 Electron-donating methoxy group improves solubility
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate 3-CF₃-Ph C₁₂H₁₀F₃N₃O₂ - - Strong electron-withdrawing CF₃ group alters reactivity
Sodium 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylate 3-cyclopropyl C₇H₈N₃O₂Na - - Cyclopropyl group introduces steric constraints

Key Observations:

  • Substituent Effects: Phenyl vs. Steric Effects: Cyclopropyl groups () introduce steric hindrance, which may reduce reaction rates in nucleophilic substitutions .

Counterion and Stability Comparisons

Table 2: Counterion-Dependent Properties

Compound Type Counterion Solubility Stability Notes Reference
Sodium carboxylate Na⁺ High in polar solvents (e.g., water) Stable under neutral pH; prone to acidification to free carboxylic acid
Ethyl ester - Low in water; soluble in organic solvents Hydrolyzes to carboxylic acid under basic conditions (e.g., NaOH)
Lithium carboxylate Li⁺ Moderate in polar aprotic solvents Hygroscopic; requires anhydrous storage

Key Observations:

  • Sodium vs. Lithium Salts: Sodium salts () are more water-soluble than lithium analogs (), making them preferable for aqueous-phase reactions. Lithium salts, however, may offer advantages in organometallic synthesis due to their compatibility with non-polar solvents .
  • Ester Hydrolysis : Ethyl esters (e.g., ) are intermediates for carboxylate synthesis. Hydrolysis with NaOH (30 mmol, 6 h, room temperature) yields carboxylic acids, which are neutralized to sodium salts .

Spectroscopic and Analytical Data

  • 1H NMR Trends : Methyl and ethyl esters () show characteristic quartets (δ ~4.50 ppm for OCH₂) and triplets (δ ~1.45 ppm for CH₃), while sodium salts lack ester protons .
  • FTIR Signatures : Strong carbonyl stretches (~1700 cm⁻¹) confirm carboxylate/ester functionality. Intramolecular hydrogen bonds in acetylated derivatives () shift absorption bands .

Biological Activity

Sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate (CAS No. 1803588-52-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its therapeutic potential.

Molecular Structure

  • Molecular Formula : C₁₀H₈N₃NaO₂
  • Molecular Weight : 225.18 g/mol
  • CAS Number : 1803588-52-4

Structural Representation

The compound features a triazole ring, which is known for its role in medicinal chemistry. The presence of the methyl and phenyl groups contributes to its unique properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria and Escherichia coli. However, it demonstrated limited efficacy against fungal strains, indicating a selective antimicrobial profile .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity
Staphylococcus aureusEffective
Escherichia coliEffective
Candida albicansIneffective
Pseudomonas aeruginosaIneffective

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported that it exhibits anti-proliferative effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Notes
HepG2< 25High sensitivity
MCF-7< 25High sensitivity
PC-3> 50Moderate sensitivity
HCT-116> 50Moderate sensitivity

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes involved in cell proliferation and survival pathways. Its triazole core is known to inhibit certain enzymes that are crucial for microbial and cancer cell growth .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound significantly inhibited the growth of Staphylococcus aureus and E. coli, supporting its potential as a therapeutic agent in treating bacterial infections .

Study on Anticancer Properties

Another investigation focused on the anticancer properties of the compound using MTT assays to assess cell viability in various cancer cell lines. The findings revealed that this compound effectively reduced cell viability in HepG2 and MCF-7 cells at low concentrations, suggesting a promising avenue for further cancer research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 2
sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate

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